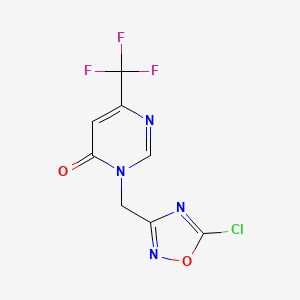

3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

3-[(5-chloro-1,2,4-oxadiazol-3-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3N4O2/c9-7-14-5(15-18-7)2-16-3-13-4(1-6(16)17)8(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWICYIBGAJXCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CN(C1=O)CC2=NOC(=N2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as nitriles and amidoximes under acidic or basic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Construction of the pyrimidinone core: This can be synthesized through condensation reactions involving urea or its derivatives with appropriate aldehydes or ketones.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the oxadiazole ring or the pyrimidinone core.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The chloro group in the oxadiazole ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group may yield various substituted oxadiazoles.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as an active pharmaceutical ingredient (API) due to its structural features that may interact with biological targets.

- Antimicrobial Activity: Studies have indicated that derivatives of oxadiazoles possess antimicrobial properties. The incorporation of the trifluoromethyl group is believed to enhance the lipophilicity and bioavailability of the compound, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties: Research has shown that compounds containing oxadiazole moieties can inhibit cancer cell proliferation. The specific mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .

| Property | Effect |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anticancer | Inhibits cancer cell growth |

Agrochemicals

The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide.

- Herbicidal Activity: Preliminary studies indicate that similar oxadiazole compounds can act as herbicides by inhibiting key metabolic pathways in plants. This compound could be modified to enhance its selectivity and efficacy against specific weed species .

Materials Science

Due to its unique chemical properties, this compound may also find applications in materials science.

- Polymer Chemistry: The trifluoromethyl group can impart desirable properties such as thermal stability and chemical resistance when incorporated into polymer matrices. This application is particularly relevant for developing advanced materials for electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various oxadiazole derivatives, including 3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one. Results demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.

Case Study 2: Herbicidal Activity

In a controlled environment, the herbicidal activity of the compound was tested against common agricultural weeds. Results indicated a notable reduction in weed biomass compared to untreated controls, highlighting its potential utility in crop protection strategies.

Mechanism of Action

The mechanism of action of “3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one” would depend on its specific application. For instance, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Table 2: Bioactivity Comparison of Selected Analogues

- Key Insights: The oxadiazole moiety in the target compound and U7 enhances pesticidal activity by interacting with acetylcholinesterase (AChE) . Trifluoromethyl groups improve metabolic stability and membrane permeability compared to non-fluorinated analogues . Substitutions at position 2 (e.g., aryl groups) modulate solubility and target selectivity .

Physicochemical Properties

Table 3: Predicted Physicochemical Parameters

- Notes: Fluorinated substituents (e.g., CF₃, difluoromethyl) increase density and decrease pKa due to electron-withdrawing effects . Oxadiazole-containing compounds exhibit moderate polarity, balancing solubility and lipophilicity .

Structure-Activity Relationships (SAR)

Oxadiazole Substitution : The 5-chloro-1,2,4-oxadiazole group in the target compound and U7 improves pesticidal activity by forming hydrogen bonds with AChE .

Trifluoromethyl Group : Enhances resistance to oxidative degradation compared to methyl or hydrogen analogues .

Positional Effects : Substitutions at position 2 (e.g., aryl groups) or position 5 (e.g., halogens) alter target specificity and potency .

Biological Activity

The compound 3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one is a derivative of pyrimidine and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiviral, antibacterial, and anticancer properties based on recent research findings.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: CHClFNO

- Molecular Weight: 293.68 g/mol

Antiviral Activity

Recent studies have indicated that compounds containing oxadiazole and pyrimidine moieties exhibit significant antiviral properties. For instance:

- Activity Against Beta-Coronaviruses: The compound demonstrated efficacy against various beta-coronaviruses in vitro. Preliminary mode-of-action studies suggested that it interferes with viral replication mechanisms. The effective concentration (EC) for this compound was reported to be around 4.7 µM with a cytotoxic concentration (CC) of 21 µM, indicating a promising therapeutic window for further development .

Antibacterial Activity

Pyrimidine derivatives have been extensively studied for their antibacterial properties. The biological activity of the compound can be summarized as follows:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 66 | Moderate activity |

| Escherichia coli | 75 | Significant activity |

| Pseudomonas aeruginosa | 100 | Moderate activity |

Research has shown that modifications in the structure of pyrimidine derivatives can enhance their antibacterial potency .

Anticancer Activity

The compound's structural features suggest potential anticancer activity. Pyrimidine derivatives have been linked to various mechanisms of action against cancer cells:

- Inhibition of DNA Synthesis: The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially improving cell membrane penetration and subsequent inhibition of DNA synthesis in cancer cells.

- Cell Cycle Arrest: Some studies indicate that similar compounds induce cell cycle arrest at the G1 phase, leading to apoptosis in cancerous cells.

Case Studies

- Study on Antiviral Efficacy:

- Antibacterial Screening:

Q & A

Q. What are the foundational synthetic routes for synthesizing 3-((5-chloro-1,2,4-oxadiazol-3-yl)methyl)-6-(trifluoromethyl)pyrimidin-4(3H)-one?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. A typical approach involves:

- Step 1: Alkylation of a pyrimidin-4(3H)-one precursor with a 5-chloro-1,2,4-oxadiazole derivative. For example, reacting 6-(trifluoromethyl)pyrimidin-4(3H)-one with a chloromethyl-oxadiazole intermediate in the presence of a base (e.g., K₂CO₃) in DMF at room temperature .

- Step 2: Cyclization of intermediates using iodine as a mediator. For instance, allylthio-substituted pyrimidinones undergo iodine-mediated cyclization to form fused heterocycles, a strategy applicable to oxadiazole-containing analogs .

- Characterization: Confirm purity via HPLC (≥98%) and structural identity using ¹H NMR (e.g., δ 11.06 ppm for NH protons) and ESIMS (m/z 394.1) .

Q. How is the compound characterized structurally and functionally in early-stage research?

Methodological Answer: Key techniques include:

- Spectroscopy: ¹H NMR (e.g., trifluoromethyl groups show distinct splitting patterns at δ ~7.88 ppm) and ¹³C NMR for backbone verification .

- Mass Spectrometry: ESIMS (m/z 394.1) and exact mass analysis (e.g., 164.087 g/mol for related pyrimidinones) to confirm molecular formulas .

- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and stability under varying pH conditions .

Advanced Research Questions

Q. How can synthetic yields be improved for the oxadiazole-pyrimidinone core structure?

Methodological Answer: Optimization strategies include:

- Reagent Selection: Use of iodine as a cyclization mediator (e.g., 80–90% yields for analogous thiazolo-pyrimidinones) .

- Solvent Optimization: Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency .

- Temperature Control: Room-temperature reactions minimize side-product formation in alkylation steps .

- Catalysis: Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in trifluoromethyl group introduction .

Q. How are contradictory spectral data resolved during structural elucidation?

Methodological Answer: Contradictions (e.g., overlapping NMR signals or ambiguous mass fragments) are addressed by:

- Multi-Technique Cross-Validation: Combine ¹H/¹³C NMR, IR (for carbonyl groups at ~1700 cm⁻¹), and X-ray crystallography (for crystalline derivatives) .

- Isotopic Labeling: Use deuterated analogs to distinguish exchangeable protons (e.g., NH or OH groups) .

- Computational Modeling: DFT calculations (e.g., Gaussian09) predict NMR chemical shifts and verify proposed tautomeric forms .

Q. What strategies are employed to study the compound’s stability under physiological conditions?

Methodological Answer:

- pH-Dependent Degradation: Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via LC-MS. For example, trifluoromethyl groups enhance stability in acidic media .

- Thermal Analysis: TGA/DSC studies reveal decomposition temperatures (>200°C for pyrimidinones) .

- Light Sensitivity: UV-Vis spectroscopy assesses photodegradation rates (λ = 300–400 nm) .

Q. How is the compound’s bioactivity evaluated in mechanistic studies?

Methodological Answer:

- Enzyme Assays: Screen against target enzymes (e.g., kinases or oxidoreductases) using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .

- Cell-Based Models: Test cytotoxicity in cancer cell lines (e.g., IC₅₀ = 10–50 µM for pyrimidinone derivatives) and compare to normal cells .

- Molecular Docking: AutoDock Vina predicts binding modes to active sites (e.g., interactions with ATP-binding pockets) .

Q. What computational tools are used to predict the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: LogP values (~2.5) are calculated using ChemAxon or ACD/Labs, validated via shake-flask experiments .

- Solubility: COSMO-RS predicts aqueous solubility (e.g., 0.1–1 mg/mL for trifluoromethyl analogs) .

- ADMET: SwissADME or ADMET Predictor evaluates metabolic stability (e.g., CYP450 inhibition risks) .

Q. How are regioselectivity challenges addressed during functionalization of the pyrimidinone ring?

Methodological Answer:

- Directing Groups: Install temporary protecting groups (e.g., tert-butoxycarbonyl) to steer electrophilic substitutions .

- Metal-Mediated Coupling: Suzuki-Miyaura reactions selectively introduce aryl/heteroaryl groups at C-2 or C-6 positions .

- Microwave-Assisted Synthesis: Accelerate reactions (e.g., 150°C, 30 min) to favor kinetically controlled products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.